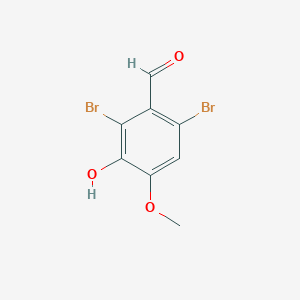

2,6-二溴-3-羟基-4-甲氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

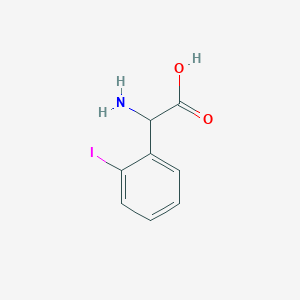

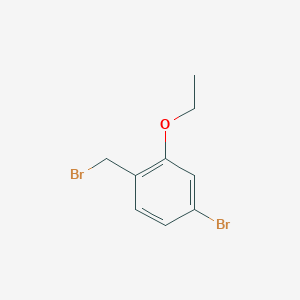

2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde (DBHMB) is a chemical compound with the molecular formula C8H6Br2O3. It is also known as 2-bromo-isovanillin . It can be synthesized by the bromination of 3-hydroxy-4-methoxybenzaldehyde .

Synthesis Analysis

The synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (2-Bromo-isovanillin) involves the bromination of 3-hydroxy-4-methoxybenzaldehyde . It may be used in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS), 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde, and 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde . It may also be used as a starting material in the total synthesis of natural products such as pareitropone, denbinobin, and (±)-codeine .Molecular Structure Analysis

The molecular formula of 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde is C8H6Br2O3. The molecular weight is 309.941.Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . For example, free radical bromination of alkyl benzenes can occur .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde:

Antimicrobial Agents

2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde has been studied for its potential as an antimicrobial agent. Its brominated structure enhances its ability to disrupt microbial cell walls, making it effective against a variety of bacteria and fungi . This property is particularly valuable in developing new antibiotics and antifungal treatments.

Anticancer Research

This compound has shown promise in anticancer research due to its ability to induce apoptosis (programmed cell death) in cancer cells . Studies have demonstrated its effectiveness in inhibiting the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Synthesis of Schiff Bases

2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde is used in the synthesis of Schiff bases, which are compounds formed by the condensation of an aldehyde with an amine. Schiff bases have a wide range of applications, including as intermediates in organic synthesis, catalysts, and ligands in coordination chemistry.

Material Science

In material science, this compound is utilized in the development of new polymers and resins . Its unique chemical structure allows it to impart desirable properties such as increased thermal stability and resistance to degradation, which are crucial for high-performance materials.

Environmental Chemistry

This compound is also explored in environmental chemistry for its potential to degrade pollutants. Its ability to break down harmful substances can be harnessed in the development of new methods for environmental remediation and pollution control.

These applications demonstrate the versatility and importance of 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde in scientific research across multiple fields.

Sigma-Aldrich Thermo Fisher Scientific Smolecule Chemdiv : Thermo Fisher Scientific : Sigma-Aldrich : Smolecule : Chemdiv

安全和危害

The safety data sheet for 3-Hydroxy-4-methoxybenzaldehyde indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

作用机制

Target of Action

It’s known that similar compounds often interact with proteins or enzymes that play crucial roles in various biochemical processes .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Given its chemical structure, it may be involved in pathways related to aromatic compounds .

Pharmacokinetics

Similar compounds are often absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the compound’s bioavailability.

Result of Action

Similar compounds have been shown to cause changes in the function of target molecules, potentially leading to various physiological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde. For instance, the compound is a solid that is soluble in organic solvents such as alcohol, ether, and ketone, and slightly soluble in water . Therefore, the presence of these solvents can affect the compound’s solubility and, consequently, its bioavailability and efficacy .

属性

IUPAC Name |

2,6-dibromo-3-hydroxy-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-6-2-5(9)4(3-11)7(10)8(6)12/h2-3,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLYXTOAWGCNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1O)Br)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B2479632.png)

![4-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2479642.png)

![3-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2479644.png)

![2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol](/img/structure/B2479652.png)

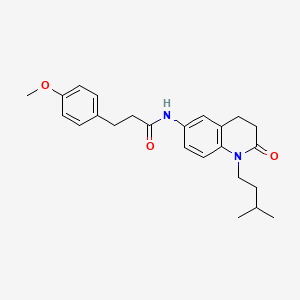

![N-isobutyl-2-(2-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479653.png)